Ledoxantrone trihydrochloride
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Overview
Description
Ledoxantrone trihydrochloride is a small molecule drug known for its role as a DNA topoisomerase II inhibitor. It exhibits significant anticancer activity and is utilized in the study of digestive and urologic disorders . This compound is particularly noted for its ability to inhibit the enzyme topoisomerase II, which is crucial for DNA replication and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ledoxantrone trihydrochloride involves a multi-step synthetic processThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The compound is often produced in bulk quantities and subjected to purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ledoxantrone trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ledoxantrone trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of topoisomerase II inhibition and DNA interactions.
Biology: The compound is employed in cellular studies to investigate its effects on cell division and apoptosis.
Medicine: this compound is explored for its potential therapeutic applications in treating various cancers, including colorectal and prostate cancer.
Industry: The compound is used in the development of new anticancer drugs and as a reference standard in quality control laboratories
Mechanism of Action
Ledoxantrone trihydrochloride exerts its effects by inhibiting the enzyme DNA topoisomerase II. This enzyme is essential for the unwinding and rewinding of DNA during replication and transcription. By inhibiting topoisomerase II, this compound induces DNA damage, leading to cell cycle arrest and apoptosis. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Ledoxantrone trihydrochloride is unique due to its specific inhibition of topoisomerase II and its potent anticancer activity. Similar compounds include:
Voreloxin: Another topoisomerase II inhibitor with broad-spectrum anti-tumor activity.
Chimmitecan: A topoisomerase I inhibitor with significant in vitro and in vivo activity.
Daniquidone: A dual inhibitor of DNA topoisomerase I and II with cytotoxic and antiproliferative properties.
These compounds share similar mechanisms of action but differ in their specific targets, potency, and therapeutic applications .
Properties
CAS No. |
119221-49-7 |
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Molecular Formula |
C21H30Cl3N5OS |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,6,9,11,13(16)-hexaen-5-one;trihydrochloride |
InChI |
InChI=1S/C21H27N5OS.3ClH/c1-3-25(4-2)11-12-26-17-8-7-16(23-10-9-22)21-19(17)20(24-26)15-6-5-14(27)13-18(15)28-21;;;/h5-8,13,23-24H,3-4,9-12,22H2,1-2H3;3*1H |
InChI Key |
JKCXGHJOOIDPQF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl |
Canonical SMILES |
CCN(CC)CCN1C2=C3C(=C4C=CC(=O)C=C4SC3=C(C=C2)NCCN)N1.Cl.Cl.Cl |
Synonyms |
CI 958 CI-958 ledoxantrone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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